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molecular formula C14H12N2O2 B146530 N,N'-Dibenzoylhydrazine CAS No. 787-84-8

N,N'-Dibenzoylhydrazine

Cat. No. B146530
M. Wt: 240.26 g/mol
InChI Key: GRRIYLZJLGTQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09065061B2

Procedure details

First, 6.6 g of benzoylhydrazine and 50 mL of N-methyl-2-pyrrolidone (NMP) were put in a 200 mL three-neck flask, and mixed. Then, a mixed solution of 5 mL of benzoyl chloride and 10 mL of NMP was dripped to the above mixed solution through a 50 mL dropping funnel, and stirred at room temperature for 1 hour to be reacted. The reacted mixed solution was added to 250 mL of water, and a white solid was precipitated. The precipitated solid was washed with 1M hydrochloric acid and subjected to suction filtration to give a white solid. The given solid was washed with methanol, so that N,N′-dibenzoylhydrazine was prepared (a white solid, yield: 65%). The synthetic scheme of Step 1 is shown by (a-6).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][NH2:10])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CN1CCCC1=O.[C:18](Cl)(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>O>[C:1]([NH:9][NH:10][C:18](=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NN
Name
Quantity
50 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed
CUSTOM
Type
CUSTOM
Details
to be reacted
ADDITION
Type
ADDITION
Details
The reacted mixed solution
CUSTOM
Type
CUSTOM
Details
a white solid was precipitated
WASH
Type
WASH
Details
The precipitated solid was washed with 1M hydrochloric acid
FILTRATION
Type
FILTRATION
Details
subjected to suction filtration
CUSTOM
Type
CUSTOM
Details
to give a white solid
WASH
Type
WASH
Details
The given solid was washed with methanol, so that N,N′-dibenzoylhydrazine
CUSTOM
Type
CUSTOM
Details
was prepared (a white solid, yield: 65%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)NNC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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